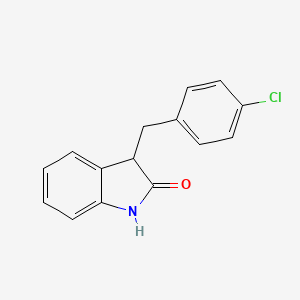![molecular formula C13H8BF4NO3 B1149114 4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI) CAS No. 132235-02-0](/img/new.no-structure.jpg)
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI) is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core, substituted with cyclopropyl, difluoroboryl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.
Scientific Research Applications
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinolinone core structure.
Levofloxacin: Another fluoroquinolone antibiotic with a similar core structure but different substituents.
Uniqueness
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
132235-02-0 |
|---|---|
Molecular Formula |
C13H8BF4NO3 |
Molecular Weight |
313.0121328 |
Synonyms |
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)



![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)


